(3R,5S)-Fluvastatin-d7 Sodium Salt

Enantioselective Bioanalysis Fluvastatin Enantiomer Pharmacology Chiral Internal Standard

(3R,5S)-Fluvastatin-d7 Sodium Salt (CAS 1260178-87-7) is a deuterium-labeled analog of the pharmacologically active (+)-3R,5S enantiomer of fluvastatin, a synthetic HMG-CoA reductase inhibitor. Bearing seven deuterium atoms on the N-isopropyl substituent, this compound provides a nominal mass shift of +7 Da relative to the unlabeled drug and is supplied with an isotopic enrichment exceeding 98%.

Molecular Formula C24H25FNNaO4
Molecular Weight 440.5 g/mol
Cat. No. B12413472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-Fluvastatin-d7 Sodium Salt
Molecular FormulaC24H25FNNaO4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
InChIInChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,15D;
InChIKeyZGGHKIMDNBDHJB-MGBFOVKJSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5S)-Fluvastatin-d7 Sodium Salt — A Stereochemically Defined, Stable Isotope-Labeled Internal Standard for Fluvastatin Bioanalysis


(3R,5S)-Fluvastatin-d7 Sodium Salt (CAS 1260178-87-7) is a deuterium-labeled analog of the pharmacologically active (+)-3R,5S enantiomer of fluvastatin, a synthetic HMG-CoA reductase inhibitor [1]. Bearing seven deuterium atoms on the N-isopropyl substituent, this compound provides a nominal mass shift of +7 Da relative to the unlabeled drug and is supplied with an isotopic enrichment exceeding 98% [1]. It is explicitly designed as a stable isotope-labeled internal standard (SIL-IS) for enantioselective and achiral LC‑MS/MS quantification of fluvastatin in biological matrices [1].

Why (3R,5S)-Fluvastatin-d7 Sodium Salt Cannot Be Interchanged with Other Fluvastatin Isotopologues or Enantiomers


Fluvastatin isotopologues differ in deuterium count, labeling position, stereochemistry, and enrichment — parameters that directly affect mass-spectrometric accuracy and biological relevance. A non-stereoselective or lower-mass-shift internal standard (e.g., d6 or ¹⁸O₂ analogs) can generate isotopic cross-talk with the analyte’s natural isotope envelope, while the opposite (3S,5R) enantiomer lacks pharmacological equivalence, complicating enantioselective assay validation [1][2]. These factors make generic substitution a critical source of quantification bias.

Quantitative Differentiation of (3R,5S)-Fluvastatin-d7 Sodium Salt from Its Closest Comparators


Stereochemical Identity to the Pharmacologically Active Enantiomer

The (3R,5S) configuration of this deuterated standard corresponds to the (+)-3R,5S enantiomer of fluvastatin, which exhibits approximately 30-fold stronger inhibition of HMG-CoA reductase than its (-)-3S,5R counterpart [1]. The opposite enantiomer (3S,5R)-fluvastatin-d7 is also synthesized [2], but only the (3R,5S) form matches the therapeutically active species.

Enantioselective Bioanalysis Fluvastatin Enantiomer Pharmacology Chiral Internal Standard

Superior Deuterium Enrichment for Quantitative Mass Spectrometry

The synthetic route from [²H₆]2-bromopropane delivers >98% deuterium incorporation in the N-isopropyl group [1]. This meets or exceeds the enrichment specification of the widely used fluvastatin-d6 sodium salt (98% D) while providing one additional labeled position, further reducing the residual protiated fraction.

Stable Isotope Dilution Assay LC-MS/MS Quantification Isotopic Enrichment

Extended Mass Shift Minimizes Isotopic Cross-Talk in LC-MS/MS

With a molecular weight of 440.49 g·mol⁻¹, (3R,5S)-Fluvastatin-d7 Sodium Salt produces a +7 Da shift from the unlabeled analyte (MW ~433.46) . This exceeds the +6 Da shift of fluvastatin-d6 (MW 439.50) and the +4 Da shift achievable with [¹⁸O₂]-fluvastatin, placing the internal standard signal further from the analyte's M+2, M+3 natural isotope cluster.

Mass Shift Isotopic Interference SIL-IS Design

Simultaneous Synthesis of Both Enantiomers Enables Paired Enantioselective Assays

The published seven-step synthesis yields both (3R,5S)-fluvastatin-d7 and (3S,5R)-fluvastatin-d7 with >98% enrichment, allowing laboratories to procure matched enantiomeric internal standards for dual-enantiomer quantification [1]. No analogous simultaneous-synthesis protocol has been reported for fluvastatin-d6 or ¹³C-labeled forms.

Enantioselective LC-MS Method Validation Isotope Dilution

Procurement-Driven Application Scenarios for (3R,5S)-Fluvastatin-d7 Sodium Salt


Enantioselective Pharmacokinetic Studies of Fluvastatin in Plasma

When quantifying (+)-3R,5S-fluvastatin and (-)-3S,5R-fluvastatin separately in human plasma, (3R,5S)-Fluvastatin-d7 Sodium Salt serves as the internal standard for the active enantiomer channel, matching its stereochemistry exactly [1]. The 30-fold potency difference between enantiomers [2] makes stereochemical fidelity of the IS essential for correlating drug exposure with pharmacodynamic endpoints.

High-Sensitivity LC‑HRMS Metabolic Profiling

The +7 Da mass shift places the internal standard signal well outside the naturally occurring isotope distribution of the analyte, a critical advantage in full-scan high-resolution mass spectrometry experiments where isotopic cross-talk can confound metabolite identification [1].

Regulatory Bioequivalence and ANDA Submission Studies

For abbreviated new drug applications requiring enantioselective bioanalytical data, (3R,5S)-Fluvastatin-d7 Sodium Salt provides a fully characterized, high-enrichment (>98%) internal standard that supports method validation according to ICH M10 guidelines [1].

Paired Enantiomer Quantification in Hepatic Uptake Transporter Assays

Because OATP2B1 and other hepatic transporters exhibit stereoselective uptake kinetics for fluvastatin enantiomers (Km 0.57 μM for 3S,5R- vs. 2.5 μM for 3R,5S-fluvastatin), matched deuterated enantiomeric standards are required to correct for differential matrix effects in cellular uptake experiments [2].

Quote Request

Request a Quote for (3R,5S)-Fluvastatin-d7 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.